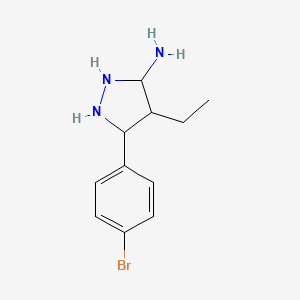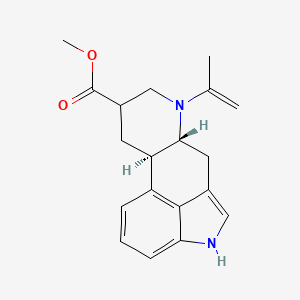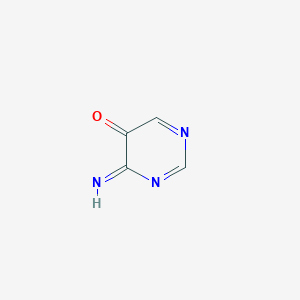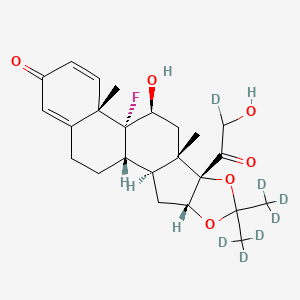
5-(4-Bromophenyl)-4-ethylpyrazolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)-4-ethylpyrazolidin-3-amine is a chemical compound that belongs to the class of pyrazolidines Pyrazolidines are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-4-ethylpyrazolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with ethylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazolidine ring. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromophenyl)-4-ethylpyrazolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
5-(4-Bromophenyl)-4-ethylpyrazolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromophenyl)-4-ethylpyrazolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A similar compound with a pyrazoline ring and additional functional groups.
4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another related compound with a piperazine ring and additional substituents
Uniqueness
5-(4-Bromophenyl)-4-ethylpyrazolidin-3-amine is unique due to its specific combination of a bromophenyl group and an ethyl group attached to the pyrazolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H16BrN3 |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-4-ethylpyrazolidin-3-amine |
InChI |
InChI=1S/C11H16BrN3/c1-2-9-10(14-15-11(9)13)7-3-5-8(12)6-4-7/h3-6,9-11,14-15H,2,13H2,1H3 |
Clave InChI |
CZVYOSXBHYSYKV-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(NNC1N)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12354933.png)

![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate](/img/structure/B12354939.png)







![2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B12354981.png)
![N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine](/img/structure/B12354984.png)
![Diethyl({6-[({[4-(hydroxycarbamoyl)phenyl]carbamoyl}oxy)methyl]naphthalen-2-YL}methyl)azanium hydrate chloride](/img/structure/B12354992.png)

